molecular formula C9H15NOS B1620820 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol CAS No. 510739-99-8

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol

Cat. No. B1620820
M. Wt: 185.29 g/mol
InChI Key: IRXFDSBXEGLIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the empirical formula C9H15NOS . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 185.29 . The SMILES string, which represents the structure of the molecule, is CC(O)CNCc1sccc1C .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol serves as a significant intermediate in the synthesis of pharmaceutical compounds, such as antidepressants. A comprehensive review of its synthesis methods, including acetylthiophene, thiophene, and thiophenecarboxaldehyde as starting materials, highlights the compound's versatility and importance in drug development. The review also discusses the evolution of synthesis techniques and future directions for improving the production process of this valuable intermediate (Wu et al., 2017).

Corrosion Inhibition

In addition to pharmaceutical applications, this compound and its derivatives have shown promising results in corrosion inhibition. Specifically, thiophene Schiff base derivatives have been studied for their effectiveness in protecting mild steel in acidic environments. These studies provide insights into the adsorption behavior and efficiency of such compounds in corrosion prevention, offering a potential application in industrial maintenance and preservation (Daoud et al., 2014).

Antimicrobial Activity

Further extending its application spectrum, derivatives of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol have been synthesized and evaluated for antibacterial and antifungal properties. Research indicates that some of these derivatives possess significant activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this chemical foundation (Patel & Patel, 2017).

Environmental and Green Chemistry

The exploration of fluorescent markers for biodiesel quality control, synthesized from cardanol and glycerol industrial waste, underscores the compound's role in environmental science. These markers, derived from 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol, demonstrate low acute toxicity and cytotoxicity across various biological models. This application not only contributes to biodiesel quality monitoring but also promotes the reuse of industrial by-products, aligning with green chemistry principles (Pelizaro et al., 2019).

Molecular and Material Science

The compound's involvement in the development of cationic polythiophenes for DNA binding illustrates its potential in material science and biotechnology. This particular application opens avenues for gene delivery and theranostic applications, showcasing the compound's versatility beyond traditional pharmaceutical uses (Carreon et al., 2014).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFDSBXEGLIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378180
Record name BAS 05276451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol

CAS RN

510739-99-8
Record name BAS 05276451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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